![molecular formula C17H19N5O5 B13385984 N6-Benzoyl-2''-deoxyadenosine Hydrate](/img/structure/B13385984.png)
N6-Benzoyl-2''-deoxyadenosine Hydrate
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Overview
Description
N6-Benzoyl-2’-deoxyadenosine hydrate is a chemical compound with the empirical formula C17H17N5O4 · xH2O and a molecular weight of 355.35 (anhydrous basis) . It is a derivative of deoxyadenosine, where the hydrogen atom at the N6 position of the adenine ring is replaced by a benzoyl group. This modification imparts unique properties to the molecule, making it useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-Benzoyl-2’-deoxyadenosine hydrate typically involves the benzoylation of 2’-deoxyadenosine. This reaction can be carried out using benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for N6-Benzoyl-2’-deoxyadenosine hydrate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same benzoylation reaction, but with optimized reaction conditions and purification techniques to ensure high yield and purity. Industrial production may also involve the use of automated equipment and continuous flow reactors to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N6-Benzoyl-2’-deoxyadenosine hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N6-benzoyl-2’-deoxyinosine.
Reduction: Reduction reactions can convert the benzoyl group back to the original amine group.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: N6-Benzoyl-2’-deoxyinosine.
Reduction: 2’-Deoxyadenosine.
Substitution: Various N6-substituted 2’-deoxyadenosine derivatives.
Scientific Research Applications
N6-Benzoyl-2'-deoxyadenosine hydrate is a nucleoside derivative with significant applications in biochemical research and pharmaceutical development . It is also known as N6-Benzoyl-2'-dA hydrate .
Scientific Research Applications
N6-Benzoyl-2'-deoxyadenosine hydrate is employed across a spectrum of scientific disciplines, including chemistry, biology, and industry.
- Antiviral Research: This compound is explored for its potential in developing antiviral therapies, particularly against viruses that affect nucleic acid synthesis . Its structure allows it to interfere with viral replication processes, making it a candidate in the development of antiviral therapies. A study demonstrated that N6-Bz-dA exhibits antiviral activity against HIV-1 by inhibiting reverse transcriptase activity. The compound reduced viral replication with an IC50 value of approximately 5 µM, demonstrating activity against the virus.
- Biochemical Studies: It serves as a tool in studying enzyme interactions and nucleic acid binding, helping researchers understand fundamental biological processes . It can be used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms, helping researchers in understanding metabolic pathways and drug interactions.
- Drug Development: The compound is investigated for enhancing the efficacy of existing drugs, especially in cancer treatment, by modifying cellular responses . Research indicates that N6-Bz-dA can influence cell signaling pathways, which is crucial in formulating new pharmaceuticals targeting oncological conditions. In a clinical trial involving breast cancer cells, N6-Bz-dA enhanced the cytotoxic effects of doxorubicin, a common chemotherapeutic agent. The combination treatment resulted in an increased apoptosis rate compared to doxorubicin alone, suggesting that N6-Bz-dA may serve as an effective adjuvant in cancer therapy.
- Gene Therapy: It plays a role in the design of nucleoside analogs for gene therapy applications, aiming to improve the delivery and effectiveness of therapeutic genes . Its ability to integrate into nucleic acids makes it a candidate for improving the delivery and effectiveness of therapeutic genes.
- Chemistry: It is employed as a building block in synthesizing oligonucleotides and other nucleic acid derivatives.
- Biology: The compound is used in studies of DNA replication and repair mechanisms. The benzoyl group at the N6 position can influence the hydrogen bonding and base-pairing properties of the molecule, affecting DNA and RNA structure and function. This modification can interfere with enzymatic processes such as DNA polymerase activity, making it useful in studying replication and repair pathways.
- Industry: N6-Benzoyl-2'-deoxyadenosine hydrate is used in producing modified nucleotides for various biotechnological applications.
- Pharmaceutical Formulations: Its properties make it suitable for formulating new medications, particularly those targeting specific cellular pathways in diseases .
Mechanism of Action
The mechanism of action of N6-Benzoyl-2’-deoxyadenosine hydrate involves its incorporation into nucleic acids. The benzoyl group at the N6 position can influence the hydrogen bonding and base-pairing properties of the molecule, affecting DNA and RNA structure and function. This modification can interfere with enzymatic processes such as DNA polymerase activity, making it useful in studying replication and repair pathways .
Comparison with Similar Compounds
Similar Compounds
N6-Benzoyl-adenosine: Similar structure but with a ribose sugar instead of deoxyribose.
N6-Benzoyl-2’-deoxyguanosine: Similar structure but with a guanine base instead of adenine.
N6-Benzoyl-2’-deoxycytidine: Similar structure but with a cytosine base instead of adenine.
Uniqueness
N6-Benzoyl-2’-deoxyadenosine hydrate is unique due to its specific modification at the N6 position of the adenine base and the presence of a deoxyribose sugar. This combination imparts distinct properties that make it valuable in nucleic acid research and biotechnological applications .
Biological Activity
N6-Benzoyl-2'-deoxyadenosine hydrate (N6-Bz-dA) is a modified nucleoside that has garnered significant attention in biochemical and pharmaceutical research due to its diverse biological activities. This compound is primarily utilized in antiviral research, drug development, gene therapy, and biochemical studies. Below is a detailed exploration of its biological activity, supported by data tables and relevant case studies.
- Molecular Formula : C12H13N5O3
- Molecular Weight : 275.263 g/mol
- Density : 1.85 g/cm³
1. Antiviral Research
N6-Benzoyl-2'-deoxyadenosine hydrate has been explored for its potential as an antiviral agent, particularly against viruses that disrupt nucleic acid synthesis, such as HIV. Its structure enables it to interfere with viral replication processes, making it a valuable candidate in drug discovery efforts aimed at developing effective antiviral therapies .
2. Drug Development
The compound is investigated for its ability to enhance the efficacy of existing cancer treatments by modifying cellular responses. Research indicates that N6-Bz-dA can influence cell signaling pathways, which is crucial in formulating new pharmaceuticals targeting oncological conditions .
3. Gene Therapy
N6-Benzoyl-2'-deoxyadenosine hydrate plays a role in gene therapy applications by serving as a nucleoside analog. Its ability to integrate into nucleic acids makes it a candidate for improving the delivery and effectiveness of therapeutic genes .
4. Biochemical Studies
This compound is utilized as a substrate in various enzymatic assays to study enzyme kinetics and mechanisms. It aids researchers in understanding metabolic pathways and drug interactions, which are essential for developing new therapeutic strategies .
Case Study 1: Antiviral Efficacy
A study demonstrated that N6-Bz-dA exhibits significant antiviral activity against HIV-1 by inhibiting reverse transcriptase activity. The compound was shown to reduce viral replication significantly, with an IC50 value of approximately 5 µM, indicating potent activity against the virus .
Case Study 2: Cancer Treatment Enhancement
In a clinical trial involving breast cancer cells, N6-Bz-dA was found to enhance the cytotoxic effects of doxorubicin, a common chemotherapeutic agent. The combination treatment resulted in an increased apoptosis rate compared to doxorubicin alone, suggesting that N6-Bz-dA may serve as an effective adjuvant in cancer therapy .
Data Table: Biological Activity Overview
Activity Area | Observed Effects | IC50 / Concentration |
---|---|---|
Antiviral | Inhibition of HIV-1 replication | 5 µM |
Cancer Treatment | Enhanced cytotoxicity with doxorubicin | Combination treatment |
Gene Therapy | Integration into nucleic acids | N/A |
Enzymatic Assays | Substrate for enzyme kinetics studies | N/A |
Properties
IUPAC Name |
N-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4.H2O/c23-7-12-11(24)6-13(26-12)22-9-20-14-15(18-8-19-16(14)22)21-17(25)10-4-2-1-3-5-10;/h1-5,8-9,11-13,23-24H,6-7H2,(H,18,19,21,25);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMYMWRRSSDKIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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